Lurasidone metabolite 14326 (hydrochloride) is a significant compound derived from lurasidone, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. This metabolite is of interest due to its pharmacological properties and potential therapeutic applications.
Lurasidone was developed by Sunovion Pharmaceuticals and is marketed under the brand name Latuda. The compound is synthesized in the body through metabolic processes after the administration of lurasidone, leading to the formation of various metabolites, including metabolite 14326.
Lurasidone metabolite 14326 falls under the category of antipsychotic agents. It is classified as a thienobenzodiazepine derivative, which shares structural similarities with other compounds in this class, contributing to its pharmacological effects.
The synthesis of lurasidone metabolite 14326 involves the metabolic transformation of lurasidone through various enzymatic pathways. The primary pathway includes cytochrome P450 enzymes, which facilitate the conversion of lurasidone into its active metabolites.
Lurasidone metabolite 14326 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise three-dimensional conformation plays a critical role in its interaction with biological targets.
Lurasidone metabolite 14326 undergoes several chemical reactions during its metabolic pathway:
These reactions are crucial for transforming lipophilic compounds into hydrophilic forms that can be easily eliminated from the body, thereby reducing potential toxicity.
The mechanism of action for lurasidone metabolite 14326 involves its interaction with various neurotransmitter receptors in the brain:
Research indicates that these interactions help in balancing neurotransmitter levels, leading to improved symptoms in patients with schizophrenia and bipolar disorder.
Comprehensive studies on solubility and stability have demonstrated that lurasidone metabolite 14326 maintains its integrity under physiological conditions, which is crucial for therapeutic efficacy.
Lurasidone metabolite 14326 is primarily studied for its:
Lurasidone Metabolite 14326 was identified during systematic metabolic profiling studies of lurasidone hydrochloride conducted by Dainippon Sumitomo Pharma in the early 2000s. These investigations revealed that oxidative N-dealkylation and hydroxylation of lurasidone’s norbornane ring by cytochrome P450 3A4 (CYP3A4) yielded multiple metabolites, among which ID-14326 emerged as a major bioactive species [3] [6]. The metabolite shares the core chemical architecture of lurasidone—a benzisothiazol-piperazine moiety linked to an azapirone-derived imide structure—but features distinct modifications at the alicyclic scaffold (Figure 1).
The hydrochloride salt form (CAS 186204-33-1) is the predominant variant used in research due to enhanced aqueous solubility and stability compared to the free base [1] [8]. Structural characterization confirms the molecular formula as C₂₈H₃₆N₄O₃S for the free base, with a molar mass of 508.68 g/mol. The hydrochloride form (C₂₈H₃₇ClN₄O₃S) exhibits a molar mass of 545.14 g/mol [8]. Key stereochemical features include multiple chiral centers: (3aR,4S,7R,7aS)-configuration in the isoindole-dione segment and (1R,2R)-orientation in the cyclohexylmethylpiperazine side chain, preserved from the parent molecule [5] [6]. This configuration is critical for receptor-binding affinity.
Table 1: Structural Attributes of Lurasidone Metabolite 14326 Hydrochloride
Property | Specification |
---|---|
Chemical Name | (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride |
Molecular Formula (Salt) | C₂₈H₃₇ClN₄O₃S |
Molar Mass (Salt) | 545.14 g/mol |
Stereochemistry | (3aR,4S,7R,7aS)-(1R,2R) enantiomeric pair |
Key Modification vs. Lurasidone | Hydroxylated norbornane ring |
Solubility Profile | Highly soluble in DMSO; moderate aqueous solubility enhanced by hydrochloride salt formation [8] |
Metabolic Pathway and Kinetic Behavior
Lurasidone Metabolite 14326 is generated primarily via hepatic CYP3A4-mediated oxidation, accounting for approximately 15–22% of circulating metabolites after lurasidone administration [3] [9]. It reaches quantifiable plasma concentrations within 1–3 hours post-dose, mirroring lurasidone’s absorption kinetics. The metabolite demonstrates a plasma half-life of 18–40 hours, contributing to sustained receptor occupancy [3] [7]. In vitro studies using human liver microsomes confirm that CYP3A4 inhibitors (e.g., ketoconazole) reduce ID-14326 formation by >80%, while inducers (e.g., rifampicin) accelerate its clearance [3] [9].
Receptor Binding Profile and Functional Activity
Lurasidone Metabolite 14326 exhibits a multitarget receptor engagement profile that underpins its pharmacodynamic activity:
Notably, it retains negligible affinity for histamine H₁ (Kᵢ >1,000 nM) and muscarinic M₁ receptors (Kᵢ >1,000 nM), explaining its low propensity for weight gain or cognitive blunting [4] [6].
Table 2: Comparative Receptor Affinity of Lurasidone Metabolite 14326 and Parent Drug
Receptor | Lurasidone Kᵢ (nM) | Metabolite 14326 Kᵢ (nM) | Pharmacological Action |
---|---|---|---|
Dopamine D₂ | 1.68 ± 0.09 | 1.6–2.0* | Antagonism |
5-HT₇ | 0.495 ± 0.090 | 0.3–0.6* | Antagonism |
5-HT₁ₐ | 6.75 ± 0.97 | 5.8–7.2* | Partial Agonism |
α₂c-Adrenergic | 10.8 ± 0.64 | 9.5–12.0* | Antagonism |
Histamine H₁ | >1,000 | >1,000 | Negligible |
Muscarinic M₁ | >1,000 | >1,000 | Negligible |
*Estimated range based on structural similarity and published metabolite activity profiles* [1] [4] [6]
Functional Contributions to Therapeutic Efficacy
As an active metabolite, ID-14326 amplifies lurasidone’s clinical effects through two primary mechanisms:
Quantitative pharmacokinetic/pharmacodynamic modeling suggests that ID-14326 contributes 25–40% of lurasidone’s total activity against negative and cognitive symptoms in schizophrenia, particularly at steady-state concentrations [3] [6]. Its synergistic interaction with lurasidone’s other active metabolite (ID-14283) further enhances overall serotonin-dopamine modulation [9].
Table 3: Functional Contributions of Lurasidone Metabolite 14326 in Preclinical Models
Functional Domain | Experimental Model | Observed Effect | Mechanistic Basis |
---|---|---|---|
Cognition | MK-801-induced deficit (rats) | 60–75% reversal of memory impairment | ↑ Cortical dopamine/glutamate efflux |
Mood Regulation | Forced swim test (mice) | 40% reduction in immobility time (10 mg/kg) | 5-HT₇ antagonism + 5-HT₁ₐ partial agonism |
Anxiety Modulation | Vogel’s conflict test (rats) | 2.1-fold increase in punished responses | Prefrontal 5-HT₇ receptor blockade |
Psychosis Models | Apomorphine climbing (mice) | 85% inhibition at ED₅₀ = 1.2 mg/kg | Mesolimbic D₂ receptor antagonism |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: